![molecular formula C10H9N5O4 B3829966 7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone](/img/structure/B3829966.png)
7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone
Overview
Description
7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of 7-methyl-5-nitro-1H-indole-2,3-dione, which is a known inhibitor of the enzyme tryptophan dioxygenase. The addition of the semicarbazone group to this compound has been shown to enhance its inhibitory activity, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone involves binding to the active site of tryptophan dioxygenase, thereby preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine. This leads to an accumulation of tryptophan and a decrease in kynurenine production, which has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone are primarily related to its inhibition of tryptophan dioxygenase. This inhibition leads to an increase in tryptophan levels and a decrease in kynurenine production, which has been shown to have anti-inflammatory and immunomodulatory effects. Additionally, this compound has been shown to have potential antitumor activity, although the exact mechanism of action is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone in lab experiments is its potent inhibitory activity against tryptophan dioxygenase. This makes it a valuable tool for investigating the role of this enzyme in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research involving 7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone. One area of interest is in the development of new therapeutics for cancer and autoimmune diseases based on its inhibition of tryptophan dioxygenase. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, efforts to improve the solubility and bioavailability of this compound could lead to the development of more effective treatments based on its inhibitory activity.
Scientific Research Applications
The primary application of 7-methyl-5-nitro-1H-indole-2,3-dione 3-semicarbazone in scientific research is as an inhibitor of tryptophan dioxygenase. This enzyme plays a key role in the metabolism of the amino acid tryptophan, which is involved in a variety of physiological processes. Inhibition of tryptophan dioxygenase has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
properties
IUPAC Name |
(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)iminourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-4-2-5(15(18)19)3-6-7(4)12-9(16)8(6)13-14-10(11)17/h2-3,12,16H,1H3,(H2,11,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZJESOUWGTUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)N)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)iminourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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